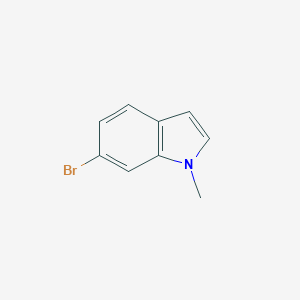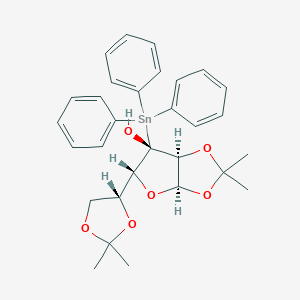
Ph3Sn Carbohydrate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbohydrate-containing compounds can be complex, involving multiple steps and various chemical reactions . For instance, the synthesis of certain triorganotin carboxylates involves reactions with different monosaccharides .Molecular Structure Analysis
The molecular structure of carbohydrates includes monosaccharide composition, anomeric configurations, and the type of glycosidic linkages . Techniques such as X-ray crystallography and DFT molecular orbital calculations can be used to analyze the structure .Chemical Reactions Analysis
Carbohydrates undergo various chemical reactions. For example, they can react with acids and bases, undergo oxidation reactions, and more . The phenol-sulfuric acid method is a common colorimetric method to determine total carbohydrates in a sample .Physical And Chemical Properties Analysis
Carbohydrates have unique physical and chemical properties. They exhibit optical isomerism due to asymmetric carbon atoms and can be dextrorotatory or levorotatory . They also have high density of functional groups, diversity of structures based on different configuration, and ideal biocompatibility .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Antitumor Activity
Ph3Sn Carbohydrates, specifically triphenyltin carbohydrates, have been explored for their molecular structure and antitumor activity. A study investigated compounds like 3-C-[(Triphenylstannyl)methyl]-1,2:5,6-di-O-isopropylidene-alpha-D -allofuranose and found they have distorted tetrahedral coordination. These compounds displayed antiproliferative activity in vitro against mouse tumor cell lines, though they were less effective than Ph3SnCl. This suggests that Ph3Sn Carbohydrates may have potential applications in cancer research and treatment due to their unique biological activity (Caruso, Bol-Schoenmakers & Penninks, 1993).
Catalytic Activity in Sugar Epimerization
Ph3Sn-OH sites in tin-organic frameworks (Sn-OF) have been identified as active centers for catalyzing the epimerization of sugars such as glucose to mannose. This reaction, which involves a carbon skeleton rearrangement, can be significantly influenced by the Lewis acidity of tin, free Sn-OH groups, and the hydrophobicity of organic linkers. The high catalytic activity of Sn-OFs in epimerization highlights the potential application of Ph3Sn Carbohydrates in industrial sugar processing and biorefineries (Delidovich et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The field of carbohydrate research is vast and continually evolving. Future directions may include the development of carbohydrate-containing therapeutics, with potential areas of focus including pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Eigenschaften
IUPAC Name |
(3aR,5R,6S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-triphenylstannyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O6.3C6H5.Sn/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9;3*1-2-4-6-5-3-1;/h6,8-10,13H,5H2,1-4H3;3*1-5H;/t6-,8-,9-,10-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUZBBAJMBCIAB-XGZYCNACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@]([C@@H]3[C@H](O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ph3Sn Carbohydrate | |
CAS RN |
126193-20-2 | |
| Record name | 3-C-(Triphenylstannyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



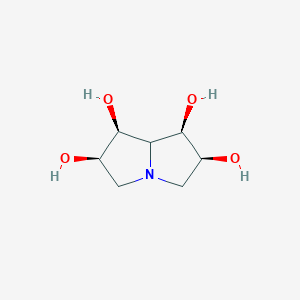
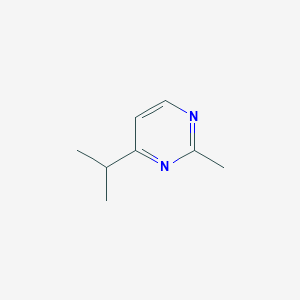
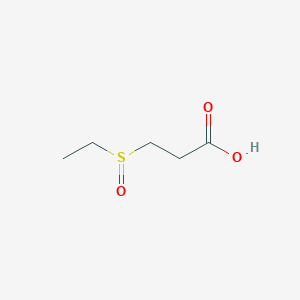
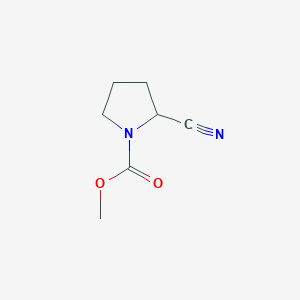
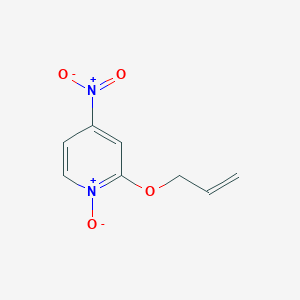
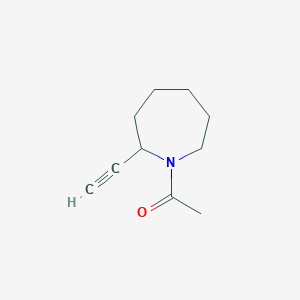
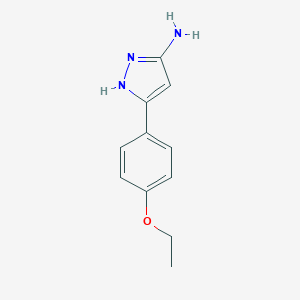

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
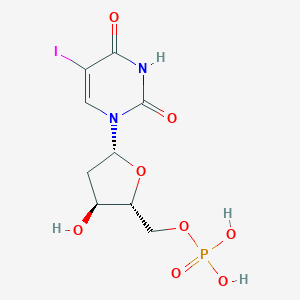
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
